molecular formula C23H22N2O6S2 B2585626 Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 397289-37-1

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2585626
CAS No.: 397289-37-1
M. Wt: 486.56
InChI Key: BHZUNFHRJJMTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H22N2O6S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Reactivity

The study of similar compounds has led to insights into their chemical reactivity and modification potential. For example, modifications of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles through cyclocondensation processes demonstrate the chemical versatility of thiophene derivatives. These modifications are instrumental in exploring the influence of such compounds on neuronal NMDA receptors, highlighting their potential application in neurological research (Sokolov et al., 2018).

Synthetic Pathways

The synthesis of related compounds, such as tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcases advanced synthetic methodologies that can be applied to the synthesis of complex thiophene derivatives. These methodologies not only offer a green synthetic route but also provide insights into the structural versatility of thiophene-based compounds, paving the way for their application in medicinal chemistry and materials science (Abdalha et al., 2011).

Potential Biomedical Applications

Studies on compounds with similar structural features, such as the inhibition of tumor necrosis factor alpha and nitric oxide by 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, reveal their potential biomedical applications. The rapid and green synthetic methods developed for these compounds, along with their confirmed structures through spectroscopic methods, underscore their relevance in pharmaceutical research. The efficiency of these synthetic routes and the biological activity of the resulting compounds suggest potential applications in the development of novel therapeutic agents (Lei et al., 2017).

Material Science and Catalysis

The reaction of thiophene derivatives with morpholinosulfur trifluoride to yield carbene adducts with phosphorus pentafluoride illustrates the potential of such compounds in material science and catalysis. This example demonstrates the utility of thiophene derivatives in synthesizing compounds with unique electronic properties, which could be applied in developing new materials and catalysts (Guzyr et al., 2013).

Properties

IUPAC Name

methyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-30-23(27)21-19(15-20(32-21)16-5-3-2-4-6-16)24-22(26)17-7-9-18(10-8-17)33(28,29)25-11-13-31-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUNFHRJJMTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.